![molecular formula C12H8F3NO B3291374 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 872258-62-3](/img/structure/B3291374.png)

6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

Descripción general

Descripción

Synthesis Analysis

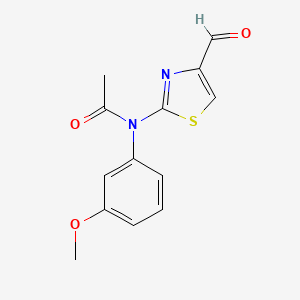

The synthesis of trifluoromethylpyridines, such as “6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of “this compound” is C6H4F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Aplicaciones Científicas De Investigación

Pharmacology and Drug Development

- Kinase Inhibition : Compounds with structures related to "6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol" are studied for their potential as kinase inhibitors. These inhibitors play a crucial role in regulating various cellular processes, including cell growth, differentiation, and metabolism, making them valuable in the treatment of diseases like cancer. For example, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their versatility in interacting with kinases via multiple binding modes, offering insights into the design of selective kinase inhibitors (Wenglowsky, 2013).

Chemical Synthesis and Materials Science

Synthesis of Fluorinated Compounds : The trifluoromethyl group in compounds like "this compound" is of significant interest in the realm of antitubercular drug design due to its ability to modulate pharmacodynamic and pharmacokinetic behavior, enhancing potency and selectivity of the compounds (Thomas, 1969).

Optoelectronic Materials : The structural features of pyridine and pyrimidine derivatives are leveraged in the creation of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. These materials benefit from the inclusion of pyridine and pyrimidine rings into π-extended conjugated systems, leading to enhanced electroluminescent properties and the development of efficient phosphorescent materials (Lipunova et al., 2018).

Environmental Science

- Environmental Persistence and Toxicity of Fluorinated Compounds : Research has also focused on the environmental impact of fluorinated compounds, including their persistence, bioaccumulation, and potential toxicity. Studies on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) suggest that while these alternatives were developed to replace harmful PFASs, they exhibit comparable or more serious potential toxicity, underscoring the need for further toxicological studies (Wang et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

Trifluoromethylpyridines are known to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways

Result of Action

As a member of the trifluoromethylpyridines group, it’s known to have applications in the agrochemical and pharmaceutical industries, suggesting it may have various biological effects

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(17)7-16-11/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNHPHFWBJTBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692681 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872258-62-3 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

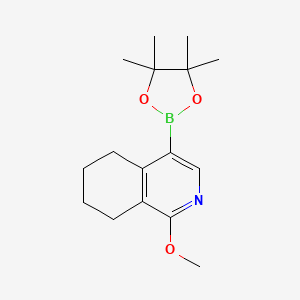

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine](/img/structure/B3291292.png)

![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B3291319.png)

![1-[Ethyl(methyl)amino]acetone](/img/structure/B3291323.png)

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B3291326.png)